![molecular formula C22H14ClN5O4 B11511720 [6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid](/img/structure/B11511720.png)
[6'-amino-3'-(4-chlorophenyl)-5'-cyano-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl]acetic acid
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Overview
Description
2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Construction of the Pyrazole Ring: The pyrazole ring is often formed through a cyclization reaction involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Spirocyclization: The spirocyclic structure is achieved by a cyclization reaction that links the indole and pyrazole rings, often facilitated by a base or acid catalyst.
Functional Group Introduction: Amino, cyano, and chloro groups are introduced through substitution reactions using appropriate reagents such as amines, cyanides, and chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to scale up the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Substitution: The chloro group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Conversion of cyano to primary amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with multiple biological targets.
Biological Studies: Used in studies exploring enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets such as enzymes and receptors. The indole moiety is known to bind to various receptors, while the pyrazole ring can inhibit enzyme activity. The cyano and amino groups enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a simpler structure but similar indole moiety.
4-Chlorophenylacetic acid: Shares the chlorophenyl group but lacks the spirocyclic structure.
Pyrazole derivatives: Various pyrazole-based compounds with different substituents and biological activities.
Uniqueness
2-[6’-AMINO-3’-(4-CHLOROPHENYL)-5’-CYANO-2-OXO-1,2-DIHYDRO-1’H-SPIRO[INDOLE-3,4’-PYRANO[2,3-C]PYRAZOL]-1-YL]ACETIC ACID is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H14ClN5O4 |
---|---|
Molecular Weight |
447.8 g/mol |
IUPAC Name |
2-[6-amino-3-(4-chlorophenyl)-5-cyano-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl]acetic acid |
InChI |
InChI=1S/C22H14ClN5O4/c23-12-7-5-11(6-8-12)18-17-20(27-26-18)32-19(25)14(9-24)22(17)13-3-1-2-4-15(13)28(21(22)31)10-16(29)30/h1-8H,10,25H2,(H,26,27)(H,29,30) |
InChI Key |
XXDVIRIBMCCDJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C(=C(OC4=NNC(=C43)C5=CC=C(C=C5)Cl)N)C#N)C(=O)N2CC(=O)O |
Origin of Product |
United States |
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